

2-Chloro-1-p-tolyl-ethanone CAS number 4209-24-9

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Compound of Interest

Compound Name: 2-Chloro-1-p-tolyl-ethanone

Cat. No.: B1583557

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An In-Depth Technical Guide to **2-Chloro-1-p-tolyl-ethanone** (CAS: 4209-24-9)

Foreword for the Modern Researcher

Welcome to a comprehensive exploration of **2-Chloro-1-p-tolyl-ethanone**, a versatile α -haloketone intermediate. This document is crafted for the discerning scientist and drug development professional, moving beyond simple data recitation to provide a deeper understanding of the causality behind its synthesis, reactivity, and application. As a senior application scientist, my objective is to offer a narrative that is not only technically precise but also rich with field-proven insights. Herein, every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Core Compound Identity and Physicochemical Profile

2-Chloro-1-p-tolyl-ethanone, also known by synonyms such as 2-Chloro-1-(4-methylphenyl)ethanone and Chloromethyl p-tolyl ketone, is an organic compound of significant interest in synthetic chemistry.^{[1][2]} Its structure, featuring a chloroacetyl group attached to a p-tolyl ring, makes it a valuable precursor in various synthetic pathways.^[3]

The compound typically appears as a white to light yellow crystalline powder or solid.^[2] Its bifunctional nature—possessing both a reactive ketone and an alkyl halide—is the cornerstone of its utility as a chemical building block.^[4]

Table 1: Physicochemical Properties of **2-Chloro-1-p-tolyl-ethanone**

Property	Value	Source(s)
CAS Number	4209-24-9	[5][6][7]
Molecular Formula	C ₉ H ₉ ClO	[3][5][6]
Molecular Weight	168.62 g/mol	[3][5][6]
Appearance	White to light yellow powder/crystal	[2]
Melting Point	55.0 to 59.0 °C	[8]
Boiling Point	~238.18 °C (estimated)	[3][8]
Density	~1.1115 g/cm ³ (estimated)	[3][8]
Purity	>98.0% (by GC) commonly available	[2]

Synthesis Pathway: The Friedel-Crafts Acylation

The most prevalent and industrially viable method for synthesizing **2-Chloro-1-p-tolyl-ethanone** is the Friedel-Crafts acylation of toluene.[3] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, enabling the formation of a C-C bond between the aromatic toluene ring and an acyl group derived from chloroacetyl chloride.[3]

Mechanism of Action

The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The catalyst's role is to activate the chloroacetyl chloride, generating a highly electrophilic acylium ion. This ion is the key reactive species that attacks the electron-rich toluene ring.

The mechanism proceeds as follows:

- **Formation of the Acylium Ion:** The Lewis acid (AlCl₃) coordinates with the chlorine atom of chloroacetyl chloride. This complex facilitates the cleavage of the C-Cl bond, forming a resonance-stabilized acylium ion.

- **Electrophilic Attack:** The acylium ion acts as a potent electrophile. It attacks the π -electron system of the toluene ring, which is activated by the electron-donating methyl group, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).
- **Rearomatization:** A proton is eliminated from the sigma complex, restoring the aromaticity of the ring. This proton reacts with the $[\text{AlCl}_4]^-$ species, regenerating the AlCl_3 catalyst and producing HCl as a byproduct.

Due to the directing effect of the methyl group on the toluene ring, the acylation occurs primarily at the para position, with some formation of the ortho isomer as a minor product. The para product is sterically favored and is the desired isomer.[9]



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Caption: Friedel-Crafts acylation mechanism.

Detailed Experimental Protocol

This protocol is a synthesis of established laboratory procedures.[10][11] Trustworthiness is ensured by incorporating anhydrous conditions, crucial for preventing catalyst deactivation, and a controlled workup to isolate the product.

Materials and Reagents:

- Anhydrous Toluene (40 mL)

- Anhydrous Aluminum Chloride (AlCl_3) (5.60 g, 40 mmol)
- Chloroacetyl Chloride (4.52 g, 40 mmol)
- Crushed Ice (100 g)
- Concentrated Hydrochloric Acid (HCl) (10 mL)
- Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

- **Setup:** Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube (e.g., CaCl_2). The entire setup must be protected from atmospheric moisture.
- **Catalyst Suspension:** In the fume hood, suspend anhydrous aluminum chloride (5.60 g) in anhydrous toluene (40 mL) within the flask.
- **Reagent Addition:** Slowly add chloroacetyl chloride (4.52 g) dropwise from the dropping funnel to the stirred suspension. The reaction is exothermic and may require an ice bath to maintain control.
- **Reaction:** After the addition is complete, heat the mixture to approximately 80 °C and maintain this temperature for 2 hours to drive the reaction to completion.[\[10\]](#)[\[11\]](#)
- **Quenching and Workup:** Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice (100 g) and concentrated HCl (10 mL). Slowly and carefully pour the reaction mixture into the ice-acid mixture with vigorous stirring. This step hydrolyzes the aluminum chloride complex and neutralizes excess catalyst.
- **Extraction:** Transfer the mixture to a separatory funnel. The organic layer containing the product will separate. Extract the aqueous layer with an additional portion of toluene to recover any dissolved product.
- **Isolation:** Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and

remove the solvent under reduced pressure (rotary evaporation) to yield the crude **2-Chloro-1-p-tolyl-ethanone**.

- Purification: The product can be further purified by recrystallization or distillation.

Applications in Drug Development and Agrochemicals

The reactivity of **2-Chloro-1-p-tolyl-ethanone** makes it a pivotal intermediate in synthesizing a range of biologically active molecules.

Precursor for Antimicrobial Agents

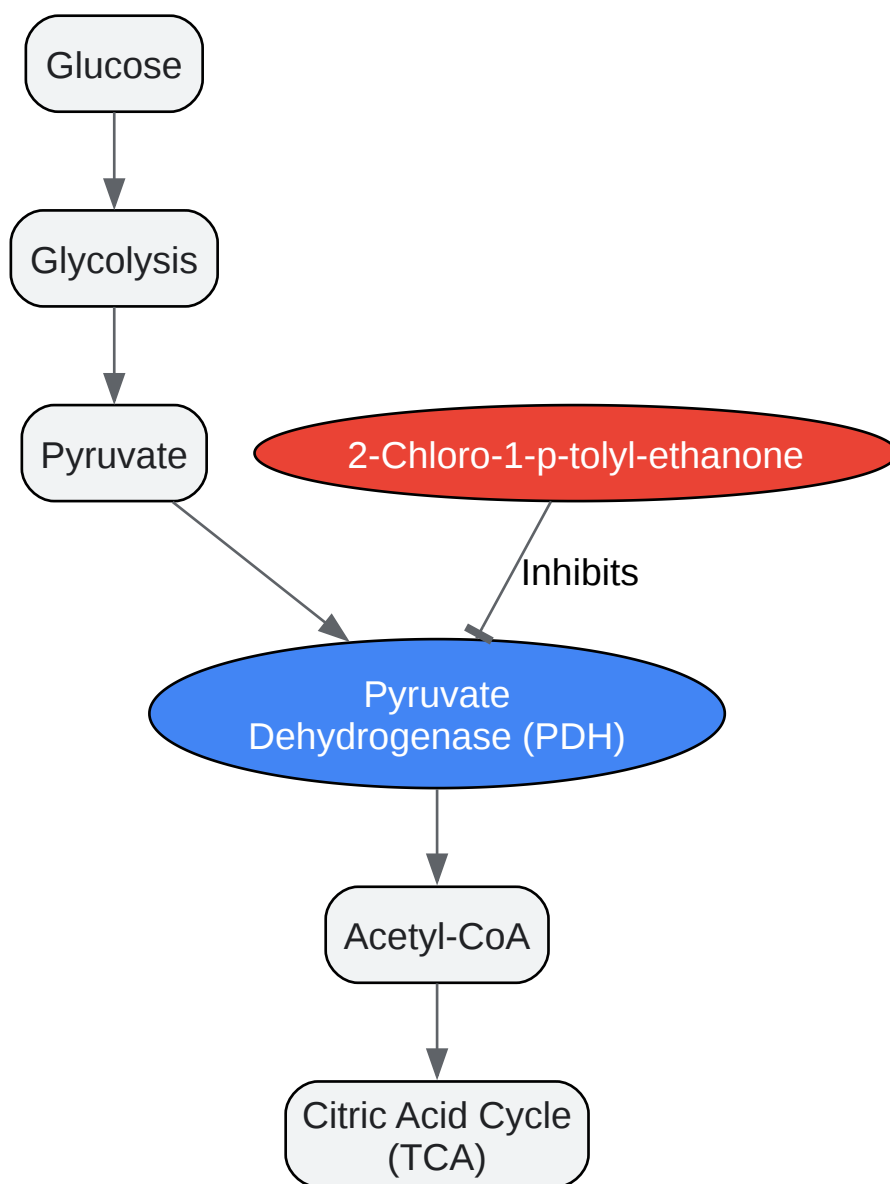
This compound is a key starting material for synthesizing novel antimicrobial agents. For instance, it is used in the preparation of clinafloxacin triazole hybrids, which have demonstrated both antifungal and antibacterial properties.^{[3][10][11]} The α -chloro ketone moiety allows for facile nucleophilic substitution reactions, enabling the construction of complex heterocyclic systems central to the activity of these drugs.

Synthesis of Fungicides

In agricultural chemistry, **2-Chloro-1-p-tolyl-ethanone** is used to prepare various acetophenone derivatives.^{[8][10][11]} These derivatives are effective fungicides against a variety of phytopathogenic fungi, helping to protect crops and improve yields.^{[8][10][11]}

Biochemical Probe for Metabolic Research

Research has shown that **2-Chloro-1-p-tolyl-ethanone** acts as an inhibitor of pyruvate dehydrogenase (PDH).^{[3][10][11]} PDH is a critical enzyme complex that links glycolysis to the citric acid cycle. By inhibiting PDH, this compound can modulate glucose oxidation. This inhibitory action suggests potential therapeutic applications in metabolic disorders such as diabetes or ischemia, where controlling glucose metabolism is crucial.^{[3][10][11]}

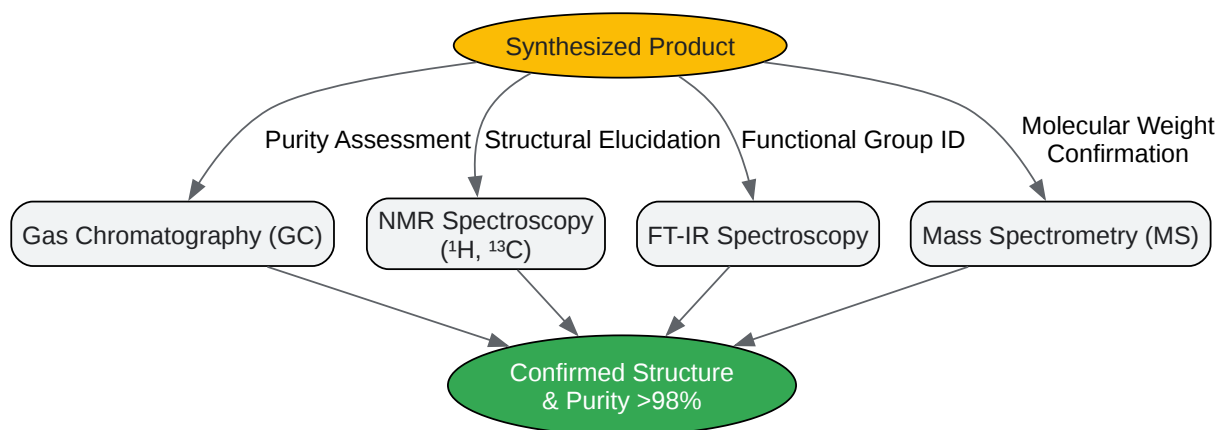


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Caption: Inhibition of the Pyruvate Dehydrogenase complex.

Analytical Characterization Workflow

Confirming the identity and purity of synthesized **2-Chloro-1-p-tolyl-ethanone** is critical. A multi-technique approach is standard.



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Caption: Standard analytical workflow for compound validation.

- Gas Chromatography (GC): Ideal for assessing the purity of the final product, often indicating purity levels greater than 98%.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals in ¹H NMR would include a singlet for the methyl group protons, aromatic protons in the characteristic para-substituted pattern, and a singlet for the chloromethyl protons.
- Infrared (IR) Spectroscopy: Will show a strong characteristic absorption band for the carbonyl (C=O) group of the ketone, typically around 1680-1700 cm⁻¹.
- Mass Spectrometry (MS): Confirms the molecular weight (168.62 g/mol) and can provide fragmentation patterns that support the proposed structure, including the characteristic isotopic pattern for a chlorine-containing compound.[1]

Safety, Handling, and Storage

2-Chloro-1-p-tolyl-ethanone is a hazardous substance and requires careful handling.

Table 2: GHS Hazard Information

Hazard Class	GHS Statement	Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed	Irritant
Skin Corrosion/Irritation	H315: Causes skin irritation	Irritant
Serious Eye Damage	H318: Causes serious eye damage	Corrosive
Respiratory Sensitization	H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled	Health Hazard
Corrosive to Metals	H290: May be corrosive to metals	Corrosive

Source: ECHA C&L Inventory, TCI Chemicals

Handling and Storage Protocol:

- Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[12\]](#)
- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[\[12\]](#)[\[13\]](#)
- Storage: Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated place.[\[12\]](#) The compound is moisture-sensitive, so storage under an inert atmosphere is recommended.
- Spills: In case of a spill, avoid dust formation. Collect the material using non-sparking tools and place it in a suitable container for disposal.[\[12\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-1-p-tolyl-ethanone is more than a simple catalog chemical; it is a potent and versatile intermediate whose value is rooted in its straightforward synthesis and predictable reactivity. Its established role in the creation of antimicrobial agents and agrochemicals, coupled with its potential in probing fundamental metabolic pathways, ensures its continued relevance in both academic research and industrial drug development. A thorough understanding of its synthesis, handling, and chemical properties, as presented in this guide, is essential for any scientist looking to leverage its synthetic potential safely and effectively.

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